molecular formula C20H15N B1585229 N-(Naphthalen-2-yl)naphthalen-1-amine CAS No. 4669-06-1

N-(Naphthalen-2-yl)naphthalen-1-amine

Cat. No. B1585229
CAS RN: 4669-06-1
M. Wt: 269.3 g/mol
InChI Key: UNJZLNFHHINVOB-UHFFFAOYSA-N
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Description

“N-(Naphthalen-2-yl)naphthalen-1-amine” is a chemical compound with the molecular formula C20H15N . It is also known as “N-(1-Naphthyl)-2-naphthylamine” and "N-(2-Naphthyl)-1-naphthylamine" .


Chemical Reactions Analysis

While specific chemical reactions involving “N-(Naphthalen-2-yl)naphthalen-1-amine” are not detailed in the retrieved sources, related compounds have been studied. For example, a class of N-(naphthalen-1-yl)-N’-alkyl oxalamides are powerful ligands in Cu-catalyzed coupling reactions of (hetero)aryl iodides and bromides with primary amines or ammonia .


Physical And Chemical Properties Analysis

“N-(Naphthalen-2-yl)naphthalen-1-amine” is a solid compound . The melting point is reported to be between 102-107 °C . The molecular weight is 269.34 .

Scientific Research Applications

  • Synthesis of Naphthalene-Based Push-Pull Molecules

    • Scientific Field : Organic Chemistry .
    • Application Summary : Naphthalene derivatives bearing electron-accepting and electron-donating groups at the 2,6-positions belong to the family of D-π-A push-pull dyes . These compounds show interesting optical properties, such as solvatochromism, and have the potential to label protein aggregates formed in the brain of patients suffering from neurodegenerative diseases like Alzheimer’s .
    • Methods of Application : The heterocyclic moiety was annealed to the central naphthalene ring either by classical ring closure reactions or by modern transition metal-catalyzed coupling reactions .
    • Results or Outcomes : The new FDDNP analogs inherited optical and binding properties but hopefully show better specificity for tau protein aggregates, which are characteristic for neurodegeneration caused by repetitive mild trauma .
  • Synthesis of Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate

    • Scientific Field : Organic Chemistry .
    • Application Summary : This compound was synthesized with an excellent yield and high regioselectivity via the copper (I)-catalyzed alkyne–azide cycloaddition reaction (CuAAC) .
    • Methods of Application : The compound was obtained under dehydrating operating conditions of neutral pH, with an overall yield of 85%, by adopting the strategy of Elachqar et al .
    • Results or Outcomes : The structure of the new compound was fully characterized by 1D (31P, 1H-, 13C-) and 2D (1H-1H and 1H-, 13C-) NMR spectroscopy, IR, and HRMS .
  • Inhibition of Human Equilibrative Nucleoside Transporters
    • Scientific Field : Pharmacology .
    • Application Summary : Equilibrative nucleoside transporters (ENTs) play a crucial role in the transport of nucleoside and nucleoside analogues, which are important for nucleotide synthesis and chemotherapy . The compound 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) was investigated as an inhibitor of ENT1 and ENT2 .
    • Methods of Application : Nucleoside transporter-deficient PK15NTD cells stably expressing ENT1 and ENT2 were used to show that FPMINT inhibited [3H]uridine and [3H]adenosine transport .
    • Results or Outcomes : FPMINT inhibited ENTs in an irreversible and non-competitive manner. The IC50 value of FPMINT for ENT2 was 5-10-fold less than for ENT1 .
  • Synthesis of Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
    • Scientific Field : Organic Chemistry .
    • Application Summary : This compound was synthesized with an excellent yield and high regioselectivity via the copper (I)-catalyzed alkyne–azide cycloaddition reaction (CuAAC) .
    • Methods of Application : The compound was obtained under dehydrating operating conditions of neutral pH, with an overall yield of 85%, by adopting the strategy of Elachqar et al .
    • Results or Outcomes : The structure of the new compound was fully characterized by 1D (31P, 1H-, 13C-) and 2D (1H-1H and 1H-, 13C-) NMR spectroscopy, IR, and HRMS .

properties

IUPAC Name

N-naphthalen-1-ylnaphthalen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N/c1-2-8-17-14-18(13-12-15(17)6-1)21-20-11-5-9-16-7-3-4-10-19(16)20/h1-14,21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNJZLNFHHINVOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50292736
Record name N-(Naphthalen-2-yl)naphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50292736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Naphthalen-2-yl)naphthalen-1-amine

CAS RN

4669-06-1
Record name 4669-06-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85190
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(Naphthalen-2-yl)naphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50292736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2'-Dinaphthylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

144 parts of β-naphthol, 143 parts of α-naphthylamine and 10 parts of triphenyl phosphite are mixed. A homogeneous melt is formed at 120° C internal temperature. The elimination of water commences when the internal temperature reaches 230° C and has ended after 3 hours, at an internal temperature of 250° C. 18 parts of water have distilled off. 258 parts of 1,2'-dinaphthylamine, of melting point 106° - 108° C, are obtained by distillation at 239° C/0.1 mm Hg. This corresponds to a yield of 96% of theory.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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